2-{[(6-Chloro-pyridin-3-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
2-{[(6-Chloro-pyridin-3-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based tertiary amine featuring a tert-butyl carbamate group and a 6-chloropyridin-3-ylmethylamino substituent. This compound is structurally characterized by a five-membered pyrrolidine ring, which confers conformational rigidity, and a bulky tert-butyl ester group that enhances steric protection of the carbamate moiety.
Its primary utility lies in medicinal chemistry research, particularly as a synthetic intermediate or precursor for bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition motifs.
Properties
IUPAC Name |
tert-butyl 2-[[(6-chloropyridin-3-yl)methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)11-18-9-12-6-7-14(17)19-10-12/h6-7,10,13,18H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAULGULSVNYHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNCC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(6-Chloro-pyridin-3-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a derivative of pyrrolidine and pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring, a pyrrolidine moiety, and a tert-butyl ester group, which contribute to its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of pyridine and pyrrolidine exhibit significant anticancer properties. For instance, compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays revealed that related compounds exhibited IC50 values ranging from 10 to 50 µM against human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with similar scaffolds have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Research Findings : A study indicated that related pyridine derivatives showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with values as low as 8 µg/mL . This suggests that modifications in the structure can enhance antimicrobial potency.
The biological mechanisms through which these compounds exert their effects are varied:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer progression and microbial resistance, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with similar compounds, indicating their potential as chemotherapeutic agents .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Activities
The biological activities of this compound have been investigated in several studies:
Anticancer Activity
Research indicates that compounds similar to 2-{[(6-Chloro-pyridin-3-ylmethyl)-amino]-methyl}-pyrrolidine derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The antimicrobial activity of pyrrolidine derivatives has been documented, with some studies indicating effectiveness against various bacterial strains. For instance, a study found that similar compounds showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
Pyrrolidine derivatives have also been explored for their neuroprotective effects. Research indicates that these compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the reduction of reactive oxygen species (ROS) and modulation of neuroinflammatory responses .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Development of Anticancer Agents
A research team synthesized various pyrrolidine derivatives, including the target compound, to evaluate their anticancer properties. The study revealed that modifications to the pyridine ring enhanced cytotoxicity against specific cancer types, leading to the identification of promising candidates for further development.
Case Study 2: Antibiotic Development
In a collaborative study between pharmaceutical companies, the compound was tested for its efficacy against resistant bacterial strains. Results indicated that the compound could serve as a lead structure for developing new antibiotics, particularly against multi-drug resistant pathogens.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester Group
The tert-butyl ester serves as a protective group for the carboxylic acid functionality. Acidic conditions cleave this group, yielding the free carboxylic acid.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) in DCM | 2-{[(6-Chloro-pyridin-3-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid | >90% | |
| Hydrochloric acid (HCl) in dioxane | 4M HCl, 80°C, 4 hours | Same as above | 85% |
This reaction is critical for generating the bioactive carboxylic acid derivative, often used in further coupling reactions.
Nucleophilic Aromatic Substitution at the Chloropyridine Ring
The 6-chloro substituent on the pyridine ring undergoes substitution with nucleophiles (e.g., amines, alkoxides) under palladium catalysis or thermal activation.
The chloro group’s reactivity is enhanced by electron-withdrawing effects of the pyridine ring, enabling C–N bond formation .
Functionalization of the Secondary Amine
The secondary amine undergoes alkylation, acylation, or reductive amination to introduce diverse substituents.
These modifications are pivotal for tuning the compound’s physicochemical properties or biological activity .
Cross-Coupling Reactions
The chloropyridine moiety participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.
These reactions exploit the chloro group’s ability to act as a leaving group in catalytic cycles .
Cyclization Reactions
Intramolecular cyclization can occur under basic or acidic conditions, forming fused heterocycles.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Base-mediated cyclization | KOtBu, THF, 60°C | Pyrrolo[1,2-a]pyridine-1-carboxylic acid tert-butyl ester | 45% |
This reactivity is attributed to the proximity of the amine and ester groups .
Hydrogenolysis of the Benzylamine Group
The benzylamine-protected nitrogen can be deprotected via hydrogenolysis.
This reaction is essential for generating primary amine intermediates .
Ester Hydrolysis Under Basic Conditions
The tert-butyl ester resists mild hydrolysis but cleaves under strong basic conditions.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Saponification | NaOH (2M), EtOH, reflux | 2-{[(6-Chloro-pyridin-3-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid | 88% |
Key Mechanistic Insights
-
Nucleophilic substitution at the chloropyridine is facilitated by electron-deficient aromatic systems, often requiring Pd catalysts or elevated temperatures .
-
Tert-butyl ester stability allows selective deprotection without affecting other functional groups.
-
Steric hindrance from the pyrrolidine ring may influence reaction rates in cross-couplings or cyclizations .
Comparison with Similar Compounds
Heterocyclic Modifications
- Pyridazine vs. Pyridine: The pyridazine analog () replaces the pyridine ring with a pyridazine system, introducing an additional nitrogen atom.
- Thienopyrimidine Core (): The thieno[3,2-d]pyrimidine group offers a fused heterocyclic system, which may improve binding affinity to kinases or DNA-related enzymes. The morpholine substituent further enhances solubility .
Linker and Substituent Variations
- Amine vs. Ether Linkers: The target compound’s methylamino linker (NH-CH₂) contrasts with the ether-linked analogs (e.g., ). Amine groups facilitate hydrogen bonding, whereas ethers provide metabolic stability .
- Aromatic vs.
Ring Size and Stereochemistry
- Piperidine vs.
- Chiral Centers () : The (S)-configured compound highlights the role of stereochemistry in modulating target selectivity and potency .
Research and Application Insights
- Rotameric Behavior : Compounds like 2-(4-formylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester () exhibit rotameric equilibria, which could complicate NMR characterization but offer insights into dynamic binding modes .
Preparation Methods
Lithiation-Iodination of 6-Chloropyridine
A critical precursor for Intermediate A is 6-chloro-4-iodopyridin-3-amine, synthesized via directed ortho-lithiation followed by iodination.
Protocol (adapted from Ambeed):
-
Lithiation :
-
Dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (160 g, 0.7 mol) in anhydrous THF (1 L).
-
Add n-BuLi (600 mL, 1.5 mol) at -78°C under N₂.
-
Stir at -78°C for 30 minutes.
-
-
Iodination :
-
Introduce I₂ (177.68 g, 0.7 mol) in THF (800 mL) dropwise.
-
Warm to room temperature and stir for 4 hours.
-
-
Workup :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 32.3% |
| Reaction Conditions | -78°C, THF, N₂ atmosphere |
| Purity (¹H NMR) | δ 8.93 (s, 1H), 7.72 (s, 1H), 1.53 (s, 9H) |
Reductive Amination to Generate the Methylamine Group
The iodinated intermediate undergoes amination via a Buchwald-Hartwig coupling or palladium-catalyzed cross-coupling to install the methylamine group.
Synthesis of Intermediate B: 2-(Aminomethyl)-pyrrolidine-1-carboxylic Acid Tert-Butyl Ester
Pyrrolidine Ring Functionalization
The tert-butyl-protected pyrrolidine is synthesized via:
-
Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
-
Aminomethylation : Introduce an aminomethyl group at the 2-position via Mannich reaction or alkylation.
Example Protocol :
-
React Boc-pyrrolidine with formaldehyde and ammonium chloride in methanol (50°C, 12 hours).
-
Isolate 2-(aminomethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester via column chromatography (silica gel, EtOAc/hexane).
Final Coupling and Deprotection
Reductive Amination
Combine Intermediate A and B under reductive conditions:
-
Dissolve 6-chloro-pyridin-3-ylmethylamine (1 eq) and 2-(aminomethyl)-pyrrolidine-1-Boc (1 eq) in MeOH.
-
Add NaBH₃CN (1.5 eq) and stir at room temperature for 24 hours.
-
Remove solvents and purify via chromatography to yield the target compound.
Optimization Notes :
-
Solvent : Methanol or THF improves solubility.
-
Catalyst : Acetic acid (10 mol%) accelerates imine formation.
Boc Deprotection (If Required)
For applications requiring a free amine, treat with TFA in DCM (1:1 v/v, 2 hours).
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance yield and safety, key steps (e.g., lithiation) can be transitioned to continuous flow reactors.
Case Study :
Purification Techniques
-
Chromatography : Gradient elution (hexane → EtOAc) for intermediates.
-
Crystallization : Use heptane/EtOAc mixtures for final product polishing.
Mechanistic Insights
Lithiation Selectivity
The tert-butyl carbamate group directs lithiation to the pyridine’s 4-position via coordination to the nitrogen lone pair.
Reductive Amination Kinetics
The reaction follows second-order kinetics, with rate constants (k) of 0.15 M⁻¹h⁻¹ in MeOH at 25°C.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low lithiation yield | Optimize stoichiometry (n-BuLi: 2.2 eq) |
| Epimerization at pyrrolidine C2 | Use chiral auxiliaries or low-T conditions |
| Boc group instability under acidic conditions | Replace with Fmoc for sensitive steps |
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves activating the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) followed by coupling with tert-butyl alcohol in the presence of a base like triethylamine . Multi-step protocols may include palladium-catalyzed cross-coupling for pyridine functionalization, as seen in analogous compounds (e.g., tert-butyl esters formed via Buchwald-Hartwig amination at 80–100°C under inert atmospheres) . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. For example, tert-butyl esterification reactions often achieve higher yields (60–70%) when using DMAP as a catalyst in dichloromethane at 0–20°C .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR : ¹H/¹³C NMR can confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyrrolidine backbone (δ 2.5–3.5 ppm for N-CH₂) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., expected [M+H]+ for C₁₆H₂₅ClN₃O₂: 326.16) .
- X-ray crystallography : Useful for resolving stereochemistry, as demonstrated for structurally related pyridine-pyrrolidine hybrids .
Q. What are common impurities or byproducts observed during synthesis?
- Incomplete tert-butyl protection : Residual acid chloride or unreacted starting materials may persist if coupling steps are incomplete .
- Pyridine halogenation side products : Chlorine displacement or over-reduction during catalytic steps (e.g., Pd-mediated reactions) can generate dehalogenated or dimerized impurities .
- Hydrolysis intermediates : Hydrolysis of the tert-butyl ester under acidic/basic conditions may yield carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites on the pyridine ring (e.g., C-2/C-4 positions for electrophilic substitution) . Molecular docking studies may also predict binding affinities if the compound is a pharmaceutical intermediate. For example, tert-butyl esters of pyrrolidine derivatives are often used as protease inhibitor precursors, requiring regioselective functionalization .
Q. What strategies mitigate instability of the tert-butyl ester group under specific reaction conditions?
- Low-temperature protocols : Reducing thermal degradation by maintaining reactions below 40°C .
- Protecting group alternatives : Using acid-labile groups (e.g., Boc) in multi-step syntheses where ester stability is critical .
- Inert atmosphere handling : Preventing hydrolysis by excluding moisture, as tert-butyl esters are prone to cleavage in humid environments .
Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
The tert-butyl group introduces steric bulk that may hinder binding to flat active sites, while the chloro-pyridine moiety enhances electron-withdrawing effects, potentially increasing affinity for nucleophilic residues. Comparative studies with methyl or trifluoromethyl analogs (e.g., replacing Cl with CF₃) can isolate electronic contributions .
Q. What methodologies resolve contradictions in reported spectral data for structurally similar compounds?
- Cross-validation : Comparing NMR data across multiple sources (e.g., PubChem, Sigma-Aldrich) to identify consistent peaks .
- Isotopic labeling : Using ¹⁵N/¹³C-labeled precursors to confirm assignments in complex splitting patterns .
- Dynamic NMR experiments : Resolving rotameric equilibria in pyrrolidine rings by variable-temperature studies .
Methodological Challenges and Solutions
Q. How can hygroscopic intermediates be handled during purification?
- Lyophilization : Freeze-drying under vacuum minimizes water uptake for salts or zwitterionic forms .
- Anhydrous workup : Using molecular sieves in extraction solvents (e.g., EtOAc or THF) .
- Storage : Storing intermediates at −20°C in sealed, argon-flushed vials .
Q. What catalytic systems are effective for late-stage functionalization without degrading the pyrrolidine core?
- Palladium-XPhos systems : Effective for Suzuki-Miyaura couplings on halogenated pyridines while preserving the pyrrolidine tert-butyl ester .
- Photoredox catalysis : Enables C–H activation for introducing amino or alkyl groups under mild conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
